Goralatide - 120081-14-3

Goralatide

Catalog Number: EVT-269804
CAS Number: 120081-14-3
Molecular Formula: C20H33N5O9
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Goralatide, also known as Seraspenide, is a synthetic tetrapeptide with the chemical name Acetyl-N-Ser-Asp-Lys-Pro. [] It is a naturally occurring molecule originally isolated from fetal calf bone marrow. [] Goralatide functions as a negative regulator of hematopoiesis, primarily by inhibiting the entry of hematopoietic stem cells into the S phase of the cell cycle. [, ] This property makes Goralatide a subject of significant interest in scientific research, particularly in the fields of hematology, oncology, and regenerative medicine.

Future Directions
  • Elucidating the Molecular Mechanisms: While Goralatide's role in cell cycle regulation is established, identifying its precise molecular targets and downstream signaling pathways will be crucial for optimizing its therapeutic applications. []
  • Improving Delivery and Stability: Developing novel formulations or delivery systems to enhance Goralatide's stability and bioavailability could improve its clinical efficacy. [, ]
  • Exploring Synergistic Combinations: Investigating the potential synergistic effects of Goralatide with other therapeutic agents, such as growth factors or immunomodulators, could lead to more effective treatment strategies. []
  • Targeting Other Diseases: Given its role in regulating cell proliferation, exploring the potential therapeutic benefits of Goralatide in other diseases characterized by abnormal cell growth, such as fibrosis or certain cancers, could be promising. []

Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP)

    Relevance: AcSDKP is structurally identical to Goralatide, which is the synthetic form of AcSDKP. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

L-Lys-Aminoxy-Goralatide

    Relevance: This compound is structurally related to Goralatide, with the aminoxy modification aiming to improve its pharmacokinetic properties. []

Thymosin beta4 (Tβ4)

    Relevance: While initially thought to exert its inhibitory effects via its AcSDKP-like sequence, Tβ4 was found to act through a different mechanism. Despite this, its similar biological activity on hematopoietic progenitor cells makes it a relevant compound in comparison to Goralatide. []

5-Fluorouracil (5-FU)

    Relevance: 5-FU is used in pre-clinical research with Goralatide to investigate the protective effects of Goralatide on hematopoietic stem cells during chemotherapy. [] Goralatide is also being investigated for its ability to reduce 5-FU toxicity. [, ]

Cytarabine (Ara-C)

    Relevance: Cytarabine is another chemotherapeutic agent used in combination with Goralatide. Preclinical studies showed that Goralatide could protect against the hematopoietic toxicity induced by cytarabine. [, , , ]

Doxorubicin (DOX)

    Relevance: Goralatide was investigated in combination with doxorubicin for its potential to mitigate doxorubicin-induced toxicity and protect bone marrow stem cells. Preclinical studies have shown promising results, suggesting that Goralatide can improve the therapeutic index of doxorubicin by reducing its detrimental effects on hematopoietic cells. [, ]

Mafosfamide (Asta Z 7654)

    Relevance: Similar to its use with other chemotherapeutic agents, Goralatide was investigated for its ability to protect human long-term culture-initiating cells (LTC-ICs) from the toxic effects of mafosfamide. [] Additionally, the combination of Goralatide and mafosfamide was explored to investigate any potential enhancement of therapeutic effects. []

Granulocyte Colony-Stimulating Factor (G-CSF)

    Relevance: G-CSF is often used following chemotherapy to accelerate the recovery of white blood cells. Goralatide's protective effect on bone marrow stem cells was found to be enhanced when combined with G-CSF treatment. [, ]

    Relevance: Angiotensin I is converted to Angiotensin II by Angiotensin-converting enzyme (ACE). Goralatide is degraded by ACE and this relationship is important in the context of Goralatide’s pharmacokinetics. [, , , ]

Kinins

    Relevance: Similar to Angiotensin I, kinins are degraded by ACE. This shared metabolic pathway establishes a connection between Goralatide and kinins in the context of ACE activity and its potential implications for Goralatide’s effects. []

3′-Azido-3′-deoxythymidine (AZT)

    Relevance: AZT is known to cause bone marrow suppression. Goralatide was explored for its potential to mitigate the hematopoietic toxicity of AZT. In vitro studies indicated that Goralatide might have a protective effect against AZT-induced suppression of hematopoietic progenitor cells. [, ]

Synthesis Analysis

The synthesis of Goralatide and its analogs has been explored through various methods. A notable approach involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of amino acids to form the desired peptide sequence. For instance, the synthesis of L-Lys-Aminoxy-Goralatide was reported to enhance stability and bioavailability through the incorporation of an aminoxy moiety .

Key parameters in the synthesis process include:

  • Reagents: Amino acids are activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Solvent Systems: Common solvents include dimethylformamide (DMF) or dichloromethane for dissolving reactants.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify synthesized peptides.

The stability of Goralatide in solution has been noted to be relatively low, with a half-life of approximately 4.5 minutes, which necessitates modifications to improve its therapeutic potential .

Molecular Structure Analysis

Goralatide's molecular structure consists of four amino acid residues: N-acetyl-serine, aspartic acid, lysine, and proline. The structural configuration can be represented as follows:

Ac SDKP N acetyl L serylL aspartylL lysylL proline\text{Ac SDKP }\text{N acetyl L seryl}-\text{L aspartyl}-\text{L lysyl}-\text{L proline}

The peptide exhibits specific stereochemistry that contributes to its biological activity. The presence of the N-acetyl group enhances solubility and stability, while the arrangement of amino acids is critical for receptor binding and activity modulation .

Chemical Reactions Analysis

Goralatide participates in several chemical reactions that underscore its biological functions:

  • Enzymatic Hydrolysis: Goralatide can be hydrolyzed by angiotensin-converting enzyme, which is essential for its metabolism and clearance from the body.
  • Inhibition Mechanisms: The peptide acts as an inhibitor of primitive hematopoietic cell proliferation by blocking signaling pathways that promote cell cycle progression .
  • Antifibrotic Activity: Goralatide has been shown to oppose the effects of transforming growth factor-beta (TGF-beta), thereby preventing fibrosis in myocardial tissues and glomeruli .
Mechanism of Action

Goralatide's mechanism of action primarily involves its interaction with specific receptors on hematopoietic stem cells. By inhibiting the proliferation of these cells, Goralatide helps regulate hematopoiesis under conditions where stem cell function may be compromised, such as during chemotherapy. The peptide's action is mediated through:

  • Blocking Cell Cycle Entry: Goralatide prevents normal hematopoietic stem cells from entering the cell cycle, thus preserving their function during cytotoxic treatments.
  • Regulation of Immune Response: It modulates lymphocyte activity by inhibiting their proliferation, which can be beneficial in conditions requiring immune regulation .
Physical and Chemical Properties Analysis

Goralatide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar organic solvents due to its peptide nature.
  • Stability: As mentioned earlier, Goralatide has a short half-life in aqueous solutions, making it unstable without modifications.
  • pH Sensitivity: The stability and solubility can vary significantly with changes in pH, affecting its bioavailability.

These properties are critical when considering formulations for therapeutic use, especially in injectable forms where stability is paramount .

Applications

Goralatide has several scientific applications:

  • Cancer Therapy: Its ability to inhibit hematopoietic stem cell proliferation positions it as a candidate for protecting these cells during chemotherapy.
  • Fibrosis Prevention: Due to its antifibrotic properties, Goralatide may have applications in treating conditions like myocardial infarction or diabetic nephropathy.
  • Immunomodulation: The peptide's role in regulating immune responses makes it a potential therapeutic agent in autoimmune diseases or transplant medicine .

Research continues to explore the full potential of Goralatide and its analogs in various therapeutic contexts, highlighting its significance in modern pharmacology.

Introduction to Goralatide in Hematopoietic Regulation

Historical Discovery and Physiological Role in Hematopoiesis

The isolation and characterization of Goralatide in the late 1980s marked a significant advancement in understanding intrinsic regulators of hematopoiesis. Researchers identified this naturally occurring tetrapeptide during fractionation of bone marrow extracts, noting its potent inhibitory activity against colony-forming units in culture assays [1]. Subsequent investigations revealed that Goralatide functions as a critical negative regulator of hematopoietic stem and progenitor cell proliferation, acting as a physiological brake on uncontrolled cell division. Its primary mechanism involves arresting primitive hematopoietic cells in the G0/G1 phase of the cell cycle, effectively maintaining a significant portion of the stem cell pool in a quiescent state [3] [4]. This quiescence-preserving function is particularly crucial for preserving the long-term repopulating capacity of hematopoietic stem cells and preventing premature exhaustion of the stem cell compartment under steady-state conditions.

The physiological significance of Goralatide became increasingly apparent through studies demonstrating its concentration-dependent effects across hematopoietic lineages. Normal human CD34+ hematopoietic progenitor cells exhibit exquisite sensitivity to Goralatide, with physiological concentrations (10⁻⁹ M) sufficient to reduce the proportion of cells in S-phase by approximately 50% within 24 hours of exposure [1]. This cell cycle inhibition translates directly to functional protection, as evidenced by pioneering research on hyperthermic purging protocols. When hematopoietic progenitors are pre-treated with Goralatide before exposure to 43°C for 120 minutes, the tetrapeptide dramatically decreases their hyperthermic sensitivity – reducing CFU-GM (granulocyte-macrophage progenitors) loss from 90% to approximately 30% and BFU-E (erythroid progenitors) loss from 95% to 50% [1]. This differential protective effect creates a valuable therapeutic window for selectively targeting malignant cells while sparing normal hematopoietic elements.

Table 1: Effects of Goralatide Pre-treatment on Hyperthermic Sensitivity of Human Progenitor Cells [1]

Progenitor Cell TypeHyperthermic Damage (43°C, 120 min) Without GoralatideHyperthermic Damage With Goralatide Pre-treatmentProtective Effect
CFU-AML (Leukemic)5-log reductionNo significant protectionMinimal
CFU-GM (Myeloid)90% reduction~30% reduction3-fold protection
BFU-E (Erythroid)95% reduction~50% reduction2-fold protection
CFU-E (Erythroid)Most sensitiveModerate protectionIntermediate

Position in the Hematopoietic Stem Cell Hierarchy

Goralatide exhibits hierarchical specificity in its effects across the hematopoietic continuum, with its potency inversely correlating with cellular maturation. The most primitive long-term repopulating hematopoietic stem cells (LT-HSCs) demonstrate the greatest sensitivity to Goralatide's inhibitory effects, while committed progenitors and mature blood cells show progressively diminished responses [3] [5]. This differential sensitivity aligns with the functional hierarchy of hematopoiesis, where preservation of quiescence in the stem cell compartment is paramount for lifelong blood cell production. The molecular basis for this hierarchical sensitivity appears linked to variable expression patterns of the tetrapeptide's molecular targets throughout differentiation, though the precise receptors remain incompletely characterized [3].

The functional impact of Goralatide on hematopoietic organization extends beyond simple inhibition. Through its selective modulation of cell cycle entry, Goralatide influences the lineage commitment decisions of multipotent progenitors. Studies using in vitro colony-forming assays demonstrate that Goralatide preferentially affects myeloid-erythroid progenitors over lymphoid-committed precursors, suggesting a role in balancing the output of different blood lineages [1] [3]. Furthermore, the tetrapeptide contributes to the microenvironmental regulation of hematopoiesis by interacting with bone marrow stromal elements. Stromal-derived ACE (CD143) enzymatically inactivates Goralatide, creating localized concentration gradients that establish functional niches with varying levels of proliferative suppression [4] [9]. This spatial regulation allows for precise control over stem cell activation within specific anatomical compartments of the bone marrow.

The significance of Goralatide-mediated regulation becomes particularly evident in aging hematopoietic systems. With advancing age, hematopoietic stem cells demonstrate functional attenuation of responsiveness to inhibitory signals, including reduced sensitivity to Goralatide [5] [7]. This age-related dysregulation contributes to the well-documented shift toward myeloid-biased hematopoiesis and increased incidence of clonal dominance in elderly individuals. The diminished Goralatide sensitivity correlates with epigenetic alterations in aged HSCs, particularly changes in DNA methylation patterns that affect cell cycle regulatory genes [5].

Table 2: Hierarchy of Goralatide Sensitivity in Human Hematopoietic Compartments [1] [3] [5]

Cell PopulationPhenotypic MarkersGoralatide SensitivityPrimary Biological Effect
Long-term HSCs (LT-HSC)CD34+CD38-CD90+CD45RA-HighCell cycle arrest at G0/G1
Short-term HSCs (ST-HSC)CD34+CD38-CD90-CD45RA-HighCell cycle arrest at G0/G1
Multipotent Progenitors (MPP)CD34+CD38-CD90-CD45RA+ModeratePartial cell cycle inhibition
Common Myeloid Progenitors (CMP)CD34+CD38+CD123+CD45RA-ModerateDelayed entry into proliferation
Granulocyte-Macrophage Progenitors (GMP)CD34+CD38+CD123+CD45RA+LowMinimal cell cycle effects
Megakaryocyte-Erythroid Progenitors (MEP)CD34+CD38+CD123-CD45RA-Moderate to HighCell cycle inhibition
Common Lymphoid Progenitors (CLP)CD34+CD38+CD127+CD10+LowNegligible functional impact

Interaction with the Renin-Angiotensin System and ACE-Mediated Clearance

The biological activity of Goralatide is intrinsically linked to the renin-angiotensin system (RAS) through its metabolic regulation by angiotensin-converting enzyme (ACE). ACE (CD143) functions as the primary catabolic enzyme for Goralatide, cleaving the tetrapeptide at the Asp-Lys bond and irreversibly inactivating it [4] [8]. This enzymatic relationship creates a reciprocal regulatory axis where ACE activity directly controls Goralatide bioavailability while Goralatide concentrations indirectly influence angiotensin peptide processing through competition for ACE's catalytic sites. In the bone marrow microenvironment, this interaction assumes particular significance as both components are expressed by stromal cells and hematopoietic elements, forming a local regulatory circuit distinct from systemic RAS [4].

The tissue-specific expression of ACE critically determines Goralatide concentrations in hematopoietic niches. Bone marrow stromal cells express substantial ACE activity, creating microdomains with low Goralatide concentrations that permit stem cell proliferation [4] [9]. Pharmacological ACE inhibition dramatically increases plasma and bone marrow concentrations of endogenous Goralatide by 4- to 5-fold, demonstrating the enzyme's central role in regulating tetrapeptide bioavailability [8]. This elevation has functional consequences for hematopoiesis, as evidenced by reduced progenitor cell cycling in patients receiving ACE inhibitor therapy. The relationship is further complicated by ACE's dual-substrate specificity, as it processes both angiotensin I and Goralatide, creating potential competition dynamics that influence overall RAS activity in hematopoietic tissues [4] [8].

Beyond metabolism, Goralatide participates in broader RAS signaling networks within hematopoietic tissues. The bone marrow microenvironment expresses a complete local RAS, including angiotensinogen, renin, ACE, angiotensin receptors, and ACE2 [4] [10]. Goralatide modulates cellular responses to angiotensin II by altering receptor expression patterns and downstream signaling cascades. Experimental evidence indicates that Goralatide pre-treatment reduces AT1 receptor density on hematopoietic progenitors, potentially attenuating angiotensin II-mediated proliferative signals [4]. This intricate crosstalk positions Goralatide as a key modulator of RAS functionality in hematopoietic regulation, with particular relevance to pathological states like leukemia where RAS components are often dysregulated.

Table 3: Key Components of the Bone Marrow Renin-Angiotensin System Related to Goralatide Metabolism [4] [8] [10]

RAS ComponentExpression in Bone MarrowRelationship to GoralatideFunctional Consequence
ACE (CD143)Stromal cells, monocytesPrimary inactivating enzyme (cleaves Asp-Lys bond)Determines local Goralatide concentration
AngiotensinogenHepatocytes, leukocytesSubstrate competition with Goralatide for ACEModulates Goralatide half-life
Angiotensin IIMegakaryocytes, endothelialDownstream effector inhibited by Goralatide pretreatmentAttenuated proliferative signaling
AT1 ReceptorHematopoietic progenitorsDensity modulated by GoralatideAltered cellular responses to angiotensin II
ACE2Endothelial, progenitorsIndirect competition via Ang-(1-7) productionCounter-regulatory pathway to ACE activity
Prolyl OligopeptidaseMyeloid cellsPotential alternative degradation pathwaySecondary clearance mechanism

The pathophysiological alterations in this regulatory axis are particularly evident in malignant hematopoiesis. Leukemic blasts from acute myeloid leukemia patients demonstrate significantly reduced expression of ACE compared to normal progenitors, resulting in diminished Goralatide clearance and consequent accumulation of the tetrapeptide in the leukemic microenvironment [1] [4]. Paradoxically, these malignant cells exhibit intrinsic resistance to Goralatide's cell cycle inhibitory effects despite elevated local concentrations. This differential response creates a therapeutic opportunity: when hyperthermia is applied to eliminate leukemic stem cells, Goralatide pre-treatment selectively protects normal hematopoietic progenitors while leaving malignant cells vulnerable. The molecular basis for this malignant insensitivity appears linked to dysregulated cell cycle control mechanisms in leukemia, particularly overexpression of cyclins and cyclin-dependent kinases that override normal checkpoint controls [1].

Properties

CAS Number

120081-14-3

Product Name

Goralatide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H33N5O9

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1

InChI Key

HJDRXEQUFWLOGJ-AJNGGQMLSA-N

SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ac-SDKP
Ac-Ser-Asp-Lys-Pro
Ac-Ser-Asp-Lys-Pro-NH2
acetyl-N-Ser-Asp-Lys-Pro
acetyl-SDKP
acetyl-seryl-aspartyl-lysyl-prolinamide
acetyl-seryl-aspartyl-lysyl-proline
AcSDKP
AcSDKP-NH2
goralatide
N-acetyl-Ser-Asp-Lys-Pro
seraspenide

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.